
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by its complex structure, which includes an amino group, a carboxyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine and 2-nitrobenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the temperatures are maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a common reaction.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
科学研究应用
Chemistry
Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Incorporated into polymers to enhance their mechanical properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
作用机制
The mechanism by which (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
(S)-Phenylalanine: A simpler amino acid with a phenyl group.
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid: A related compound with a nitro group instead of the carboxy-phenylethyl group.
Uniqueness
Structural Complexity: The presence of both amino and carboxyl groups along with a phenyl group makes it more versatile in chemical reactions.
Chirality: The specific stereochemistry (S-configuration) imparts unique biological activities compared to its racemic or ®-counterparts.
This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C18H20N2O4 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
(2S)-2-[2-[(2S)-2-amino-2-carboxyethyl]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-14(17(21)22)11-13-8-4-5-9-15(13)20-16(18(23)24)10-12-6-2-1-3-7-12/h1-9,14,16,20H,10-11,19H2,(H,21,22)(H,23,24)/t14-,16-/m0/s1 |
InChI 键 |
QNMXGQFHQOHBGX-HOCLYGCPSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


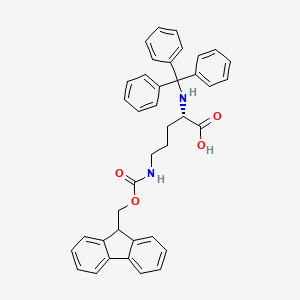
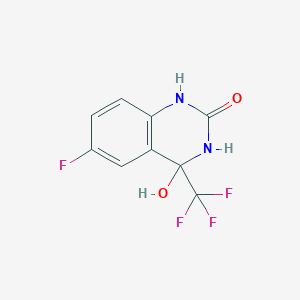


![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)
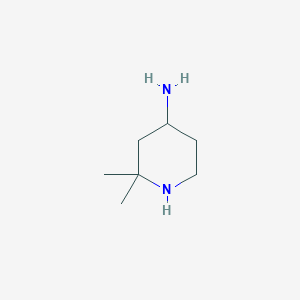
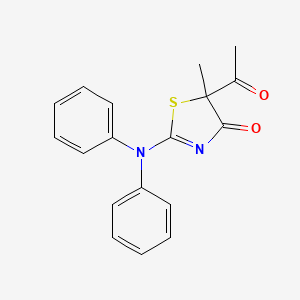

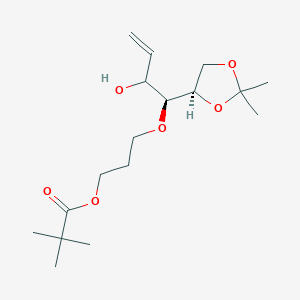
![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
